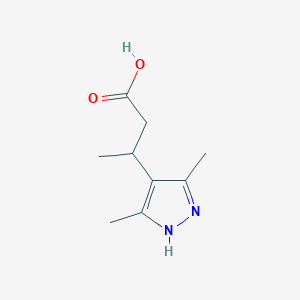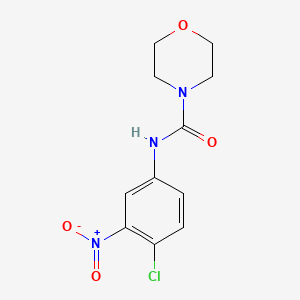![molecular formula C19H27NO4 B2441038 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-butoxybenzamide CAS No. 899733-83-6](/img/structure/B2441038.png)
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-butoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-butoxybenzamide” is a complex organic compound. It contains a spirocyclic structure (1,4-dioxaspiro[4.4]nonan-2-ylmethyl), which is a type of cyclic compound that has two rings sharing a single atom . The compound also contains a butoxy group and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the spirocyclic structure, the butoxy group, and the benzamide group. These groups are likely to contribute to the overall shape and properties of the molecule .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents present. The benzamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid. The butoxy group could potentially undergo reactions with acids or bases.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the presence of functional groups like the benzamide group .
Scientific Research Applications
Synthesis and Characterization
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-butoxybenzamide and its derivatives are involved in complex chemical synthesis and characterization processes. The compounds, such as vic-dioxime ligands, have been synthesized from anti-chloroglyoxime and N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)butane-1,4-diamine, leading to the formation of metal complexes with CoII, NiII, CuII, and ZnII. The structures of these compounds are determined through various analytical methods, including elemental analysis, magnetic moments, molar conductances, thermogravimetric analysis, and spectroscopic data (Canpolat & Kaya, 2004).
Insect Pheromones
Certain derivatives of this compound, specifically spiroacetals like 1,6-dioxaspiro[4.4]nonanes and related structures, have been identified as critical components in insect secretions and pheromones. These compounds play a significant role in insect communication and behavior, acting as key components in aggregation pheromones or as repellents in several species (Francke & Kitching, 2001).
Multicomponent Chemical Reactions
The molecule is involved in multicomponent chemical reactions, which are efficient ways to synthesize complex organic compounds. For example, it has been used in reactions involving 2-formylbenzoic acid, malononitrile, isocyanides, and primary alkyl amines to prepare specific compounds like 1,7-diazaspiro[4,4]nonane-2,6-dione derivatives. These reactions demonstrate high atom economy and showcase the versatility of the compound in organic synthesis (Soleimani et al., 2013).
properties
IUPAC Name |
4-butoxy-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-2-3-12-22-16-8-6-15(7-9-16)18(21)20-13-17-14-23-19(24-17)10-4-5-11-19/h6-9,17H,2-5,10-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYXUILKFXXATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2440955.png)


![N-[(4-Fluorophenyl)methyl]-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2440959.png)
![2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine;dihydrochloride](/img/structure/B2440962.png)



![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2440966.png)

![ethyl 2-(5-chlorothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2440970.png)


